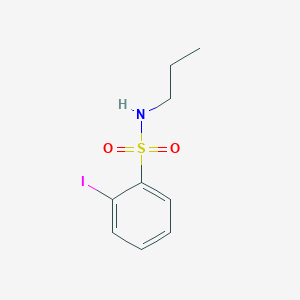

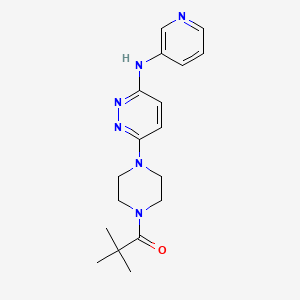

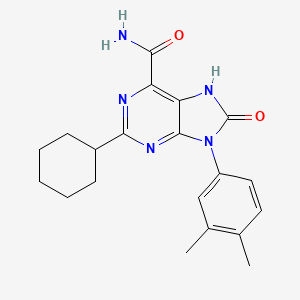

![molecular formula C15H19N5O B2715982 8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034555-44-5](/img/structure/B2715982.png)

8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are one of the most important classes of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .

Applications De Recherche Scientifique

Synthesis and Structure-Activity Relationship Studies

Design and Synthesis

A novel class of 2,4-disubstituted pyrimidines has been designed, synthesized, and evaluated for their potential dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These compounds are synthesized with substituents that possess varying steric and electronic properties, demonstrating the versatility and applicability of pyrimidine derivatives in addressing neurodegenerative conditions like Alzheimer's disease (Mohamed et al., 2011).

Anticancer and Anti-inflammatory Agents

Research into pyrazolopyrimidine derivatives has unveiled their potential as anticancer and anti-5-lipoxygenase agents, highlighting the compound's relevance in the development of new therapeutic agents (Rahmouni et al., 2016).

Biological Evaluation and Molecular Docking Studies

Anti-tubercular Activity

Nitrogen-rich piperazine-pyrimidine-pyrazole hybrids have been synthesized and evaluated for their anti-tubercular properties through both in silico and in vitro studies. These compounds have shown promise against Mycobacterium tuberculosis, suggesting the potential application of similar compounds in treating tuberculosis (Vavaiya et al., 2022).

Histamine H4 Receptor Ligands

The study of 2-aminopyrimidines as ligands for the histamine H4 receptor, derived from pyrimidine hits identified in high-throughput screening campaigns, has led to the development of compounds with potential anti-inflammatory and antinociceptive activities. This research underlines the therapeutic prospects of pyrimidine derivatives in pain management and inflammatory conditions (Altenbach et al., 2008).

Pesticidal Activities

Mosquito Larvicidal and Fungicidal Properties

Thiazole derivatives containing elements structurally similar to the query compound have been synthesized and evaluated for their pesticidal activities against mosquito larvae and phytopathogenic fungi. These findings indicate the potential application of such compounds in agricultural and public health sectors to control pests and plant diseases (Choi et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of the compound 8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one are cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .

Mode of Action

This compound interacts with its targets, CDK4 and CDK6, by inhibiting their activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from moving from the G1 phase to the S phase .

Biochemical Pathways

The compound this compound affects the CDK4/6-Cyclin D1 pathway . By inhibiting CDK4 and CDK6, it disrupts the formation of the CDK4/6-Cyclin D1 complex, which is necessary for the phosphorylation of the retinoblastoma protein (Rb). This phosphorylation is a key step in the progression of the cell cycle from the G1 phase to the S phase .

Pharmacokinetics

It is known that the compound exhibits potent inhibitory activity against cdk4 and cdk6 at nanomolar concentrations . This suggests that the compound may have good bioavailability and effective distribution within the body.

Result of Action

The result of the action of this compound is the induction of apoptosis in tumor cells . By inhibiting CDK4 and CDK6, the compound disrupts the cell cycle, leading to cell cycle arrest and ultimately apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Furthermore, the efficacy of the compound can be affected by the presence of other substances in the body that may interact with CDK4 and CDK6 .

Propriétés

IUPAC Name |

8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-18-6-8-19(9-7-18)14-12-4-5-13(21)20(11-2-3-11)15(12)17-10-16-14/h4-5,10-11H,2-3,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZALRZPCLYOGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=NC3=C2C=CC(=O)N3C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

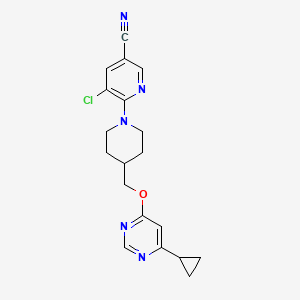

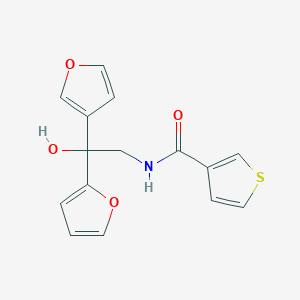

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2715903.png)

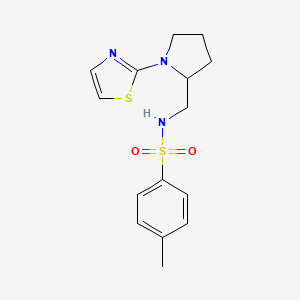

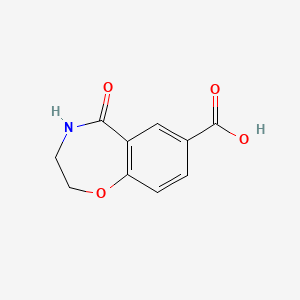

![3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole](/img/structure/B2715906.png)

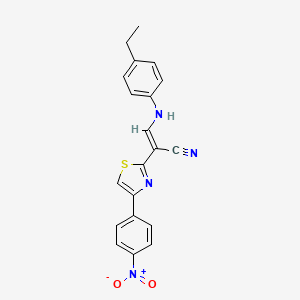

![[8-(4-Nitrobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine hydrochloride](/img/structure/B2715909.png)

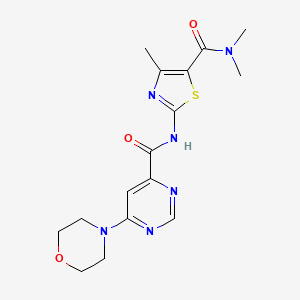

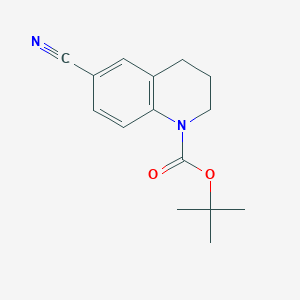

![7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2715920.png)